4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Catalog No.
S6801140
CAS No.
1372146-42-3
M.F
C17H23FN2OS
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl...

CAS Number

1372146-42-3

Product Name

4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

IUPAC Name

[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone

Molecular Formula

C17H23FN2OS

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H23FN2OS/c18-16-5-1-3-14(11-16)12-19-6-2-4-15(13-19)17(21)20-7-9-22-10-8-20/h1,3,5,11,15H,2,4,6-10,12-13H2

InChI Key

LJOCIHMJXIPMTO-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N3CCSCC3

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N3CCSCC3

4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound characterized by its unique combination of functional groups. The structure includes a piperidine ring, a thiomorpholine moiety, and a carbonyl group attached to a 3-fluorophenyl group. The presence of these components suggests potential applications in medicinal chemistry, particularly in the development of pharmacologically active compounds. Its molecular formula is C15H20FN3OS, and it has a molecular weight of 309.4 g/mol.

Due to its functional groups. Notable reaction types include:

  • Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom in the 3-fluorophenyl group can undergo nucleophilic substitution, allowing for the introduction of different substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine exhibits significant biological activity, particularly as a potential therapeutic agent. Studies have explored its effects on various biological pathways, including:

  • Anticancer Activity: Preliminary investigations suggest that the compound may inhibit tumor growth through modulation of specific signaling pathways.
  • Anti-inflammatory Properties: It has been evaluated for its ability to reduce inflammation markers in cellular models.

The precise mechanisms of action are still under investigation, but the interactions with enzymes and receptors are critical for its bioactivity .

The synthesis of 4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves several steps:

  • Preparation of Piperidine Derivative: A piperidine derivative is synthesized through alkylation or acylation methods.
  • Formation of Thiomorpholine Ring: This is achieved by reacting appropriate precursors under basic conditions.
  • Final Coupling Reaction: The piperidine derivative is then reacted with thiomorpholine-3-carbonyl chloride to yield the final product.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

This compound has several applications across different fields:

  • Medicinal Chemistry: As a building block for synthesizing new drugs with potential therapeutic effects.
  • Material Science: Investigated for use in developing new materials due to its unique chemical properties.
  • Biological Research: Utilized in studies exploring drug interactions and biological mechanisms.

Its multifaceted applications make it a valuable compound in both academic research and industrial settings .

Interaction studies involving 4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine focus on its binding affinity to various biological targets. These studies are essential for understanding how the compound modulates enzyme activity or receptor function. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to quantify these interactions and elucidate binding mechanisms .

Several compounds share structural similarities with 4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholineContains a methoxyphenyl group instead of fluorophenylPotentially different pharmacokinetic properties due to methoxy substitution
4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholineFeatures two fluorine atoms on the phenyl ringEnhanced lipophilicity may affect bioavailability
4-{1-(N-methylpiperazine-1-carbonyl)}thiomorpholineLacks the fluorinated phenyl groupProvides insights into how substituents affect biological activity

The uniqueness of 4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine lies in its specific combination of functional groups, which can confer distinct chemical properties and biological activities compared to similar compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

322.15151270 g/mol

Monoisotopic Mass

322.15151270 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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